molecular formula C10H14N2O B6170708 N-[4-(1-aminoethyl)phenyl]acetamide CAS No. 757151-43-2

N-[4-(1-aminoethyl)phenyl]acetamide

Cat. No.: B6170708
CAS No.: 757151-43-2
M. Wt: 178.2
InChI Key:
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Description

“N-[4-(1-aminoethyl)phenyl]acetamide” is a chemical compound with the molecular formula C10H14N2O . It is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an acetamide group that is N-linked to an arylethylamine . The empirical formula is C10H14N2O .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 178.231 Da .

Scientific Research Applications

Chemoselective Synthesis

The chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlights the importance of specific acetamide derivatives in drug synthesis. This process emphasizes the role of catalysis and reaction optimization in producing key intermediates for pharmaceuticals (Magadum & Yadav, 2018).

Molecular Docking and Anti-inflammatory Drugs

The synthesis of indole acetamide derivatives and their analysis through molecular docking to target cyclooxygenase domains suggest the potential of acetamide derivatives in developing anti-inflammatory drugs (Al-Ostoot et al., 2020).

Silylated Derivatives for Structural Analysis

The creation of silylated derivatives of N-(2-hydroxyphenyl)acetamide for structural investigation using various spectroscopic and X-ray crystallography techniques showcases the utility of acetamide derivatives in understanding structural and electronic properties of organic compounds (Nikonov et al., 2016).

Green Synthesis Approaches

The hydrogenation process to synthesize N-(3-amino-4-methoxyphenyl)acetamide from its nitro precursor, using a novel catalyst, illustrates green chemistry approaches in synthesizing acetamide derivatives that are important for dye production (Zhang, 2008).

Two-Photon Absorption Enhancement

Research into triphenylamine derivatives of acetamide for their two-photon absorption properties underscores the potential of acetamide derivatives in developing materials for optical applications and electronic devices (Wang et al., 2008).

Future Directions

The future directions for “N-[4-(1-aminoethyl)phenyl]acetamide” are not specified in the search results. Given its role as a building block in organic synthesis and medicinal chemistry, it may continue to be used in the development of new drug candidates .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(1-aminoethyl)phenyl]acetamide involves the reaction of 4-nitrophenylacetic acid with ethylenediamine, followed by reduction of the nitro group to an amino group and subsequent acetylation of the amine.", "Starting Materials": [ "4-nitrophenylacetic acid", "ethylenediamine", "sodium dithionite", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "4-nitrophenylacetic acid is reacted with ethylenediamine in the presence of triethylamine and dichloromethane to form N-(4-nitrophenyl)ethylenediamine.", "Sodium dithionite is added to the reaction mixture to reduce the nitro group to an amino group, forming N-(4-aminophenyl)ethylenediamine.", "Acetic anhydride is added to the reaction mixture to acetylate the amine, forming N-[4-(1-aminoethyl)phenyl]acetamide.", "The product is purified by recrystallization from diethyl ether and characterized by melting point determination, IR spectroscopy, and NMR spectroscopy.", "The final product can be obtained as a white crystalline solid with a melting point of 118-120°C." ] }

CAS No.

757151-43-2

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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